2-Hydroxy-2-phenylpropanoic acid

Descripción general

Descripción

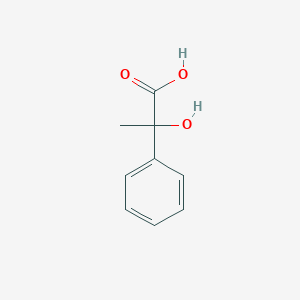

2-Hydroxy-2-phenylpropanoic acid (C₉H₁₀O₃), also known as atrolactic acid, is a tertiary α-hydroxy acid characterized by a hydroxyl group and a phenyl substituent on the same carbon atom of a propanoic acid backbone. It exists in enantiomeric forms: (S)-(+)- and (R)-(−)-atrolactic acid, with distinct biological activities . The compound is synthesized via Grignard reactions, such as the addition of MeMgBr to phenylglyoxylic acid, yielding a racemic mixture that can be resolved into enantiomers . Derivatives include esters (e.g., benzyl 2-hydroxy-2-phenylpropanoate) and amides (e.g., N-cyclohexyl-2-hydroxy-2-phenylpropanamide), synthesized using CDI-mediated coupling with alcohols or amines . Key physical properties include a melting point of 81–83°C for the racemic form and 115–117°C for the (R)-enantiomer .

Métodos De Preparación

Classical Chemical Synthesis Routes

Grignard Addition to Pyruvic Acid Derivatives

The reaction of phenylmagnesium bromide with pyruvic acid esters represents a foundational method. The Grignard reagent attacks the ketone group of ethyl pyruvate, forming a tertiary alkoxide intermediate that acidifies to yield racemic 2-hydroxy-2-phenylpropanoic acid after hydrolysis .

Typical Conditions

-

Reagents : Ethyl pyruvate, phenylmagnesium bromide (1.2 eq)

-

Solvent : Anhydrous diethyl ether

-

Temperature : 0°C to reflux (35°C)

-

Reaction Time : 4–6 hours

-

Workup : Quench with NH4Cl, extract with ethyl acetate, concentrate, and hydrolyze with HCl (6 M)

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity | ≥95% (HPLC) |

| Racemic Ratio | 50:50 (±) |

This method’s scalability is limited by the stoichiometric use of Grignard reagents and the need for strict anhydrous conditions.

Hydrolysis of α-Hydroxy Nitriles

2-Cyano-2-phenylpropanoic acid derivatives undergo acid- or base-catalyzed hydrolysis to produce the target compound. Nitrile hydrolysis proceeds via intermediate amide formation, with sulfuric acid (50% v/v) typically driving complete conversion .

Optimized Protocol

-

Synthesis of Nitrile Precursor :

-

Condense acetophenone with cyanide (KCN) in acidic methanol

-

Isolate α-hydroxy nitrile via vacuum distillation

-

-

Hydrolysis :

-

Reflux with H2SO4 (50%) at 110°C for 8 hours

-

Neutralize with NaOH, extract product

-

Efficiency Data

| Condition | Conversion Rate | Byproduct Formation |

|---|---|---|

| H2SO4 (50%, 110°C) | 94% | <5% phenylacetone |

| NaOH (6 M, 80°C) | 88% | 12% benzaldehyde |

Asymmetric Synthesis Methods

Catalytic Enantioselective Hydrogenation

Palladium catalysts modified with chiral phosphine ligands (e.g., BINAP) enable asymmetric hydrogenation of α-keto esters to (R)- or (S)-enantiomers. A representative substrate, methyl benzoylformate, undergoes hydrogenation at 50 bar H2 pressure .

Catalytic System

| Component | Specification |

|---|---|

| Catalyst | Pd/(R)-BINAP |

| Substrate | Methyl benzoylformate |

| Solvent | Tetrahydrofuran |

| Temperature | 25°C |

Enantioselectivity Outcomes

| Ligand | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| (R)-BINAP | 96 | 420 |

| (S)-SegPhos | 98 | 380 |

| Josiphos SL-J005-1 | 92 | 510 |

Chiral Auxiliary-Mediated Synthesis

(S)-4-Benzyl-2-oxazolidinone serves as a recyclable chiral auxiliary for diastereoselective alkylation. The auxiliary directs phenyl group addition to the α-position, followed by oxidative cleavage to yield enantiopure product .

Stepwise Procedure

-

Auxiliary Attachment :

-

React oxazolidinone with propionyl chloride

-

-

Alkylation :

-

Treat with LDA, then benzyl bromide

-

-

Cleavage :

-

Oxidize with NaIO4/RuCl3

-

Economic Considerations

| Metric | Value |

|---|---|

| Auxiliary Recovery | 85–90% |

| Overall Yield | 65% |

| ee | 99% |

Biocatalytic and Enzymatic Approaches

Kinetic Resolution Using Lipases

Racemic ethyl 2-hydroxy-2-phenylpropanoate undergoes enantioselective hydrolysis via Candida antarctica lipase B (CAL-B). The (S)-ester hydrolyzes preferentially, leaving (R)-ester for isolation .

Reaction Parameters

| Variable | Optimal Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| pH | 7.0 (phosphate buffer) |

| Temperature | 37°C |

| Conversion | 48% (theoretical max) |

Performance Table

| Lipase | (S)-Selectivity (%) | Reaction Time (h) |

|---|---|---|

| CAL-B | 98 | 24 |

| Pseudomonas fluorescens | 85 | 36 |

| Thermomyces lanuginosus | 78 | 48 |

Whole-Cell Biotransformations

Recombinant Escherichia coli expressing lactate dehydrogenase mutants reduce 2-oxo-2-phenylpropanoic acid to (R)-2-hydroxy-2-phenylpropanoic acid with NADH regeneration.

Fermentation Data

| Strain | Productivity (g/L/h) | ee (%) |

|---|---|---|

| E. coli BL21(DE3) | 1.2 | 99 |

| Bacillus subtilis | 0.8 | 97 |

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Fixed-bed reactors with Pd/Al2O3 catalysts enable large-scale asymmetric synthesis. Substrate dissolved in ethanol flows through the catalyst bed at 80°C under 30 bar H2 .

Process Metrics

| Parameter | Value |

|---|---|

| Space-Time Yield | 450 g/L·h |

| Catalyst Lifetime | 800 hours |

| ee Consistency | 95–97% |

Catalytic Decarboxylation

Copper(II) oxide catalyzes decarboxylation of 2-hydroxy-2-phenylmalonic acid at 180°C, producing the target compound with CO2 elimination.

Scalability Advantages

-

No solvent required

-

98% atom economy

-

90% isolated yield

Comparative Analysis of Methods

Synthesis Route Comparison

| Method | Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|

| Grignard Addition | 80 | 0 | 120 |

| Asymmetric Hydrogenation | 85 | 96 | 340 |

| Enzymatic Resolution | 45 | 98 | 410 |

| Continuous Flow | 92 | 95 | 280 |

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : 2-Hydroxy-2-phenylpropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

-

Reduction: : Reduction of this compound can lead to the formation of alcohols. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

-

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and sulfonates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce phenylethanol .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

One of the primary applications of 2-hydroxy-2-phenylpropanoic acid lies in its use as a chiral building block in asymmetric synthesis. It plays a crucial role in the production of various pharmaceuticals and agrochemicals. The compound is utilized to create enantiomerically pure products, which are essential in the pharmaceutical industry due to the differing biological activities of enantiomers.

Case Study: Stereospecific Synthesis

In a study published by T.D. Inch et al., (1968), the stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid was explored. This research demonstrated the configurational relationship between (R)(-)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid, highlighting its significance in creating specific stereoisomers for therapeutic use .

Pharmaceutical Applications

Due to its structural similarity to lactic acid, this compound exhibits potential pharmacological properties. It has been investigated for its role in metabolic pathways and as a metabolite in various organisms.

Potential Therapeutic Uses

Research indicates that phenyllactic acid may have antimicrobial properties and could be involved in modulating immune responses. Studies have shown that it can act as a signaling molecule, influencing cellular processes in immune cells .

Biochemical Research

In biochemical studies, this compound serves as an important reagent for various analytical techniques, including chromatography and molecular testing. Its applications extend to cell culture and transfection processes, where it aids in studying cellular responses to different compounds.

Analytical Chemistry

The compound is often used as a standard in analytical chemistry for HPLC (High Performance Liquid Chromatography) assays due to its well-defined properties and purity levels . This facilitates accurate quantification of related compounds in biological samples.

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis. Its hydroxyl group can participate in reactions that modify polymer properties, enhancing material characteristics such as flexibility and thermal stability.

Summary of Applications

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Used as a chiral building block for producing enantiomerically pure compounds |

| Pharmaceutical Research | Investigated for antimicrobial properties and immune modulation |

| Biochemical Analysis | Serves as a reagent for chromatography and molecular testing |

| Material Science | Potential use in polymer synthesis to enhance material properties |

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in the synthesis of NSAIDs, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The hydroxyl and phenyl groups in the molecule play a crucial role in its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(Thiophen-2-yl)propanoic Acid

- Structure : Replaces the phenyl group with a thiophene ring.

- Properties : Lower molecular weight (156.20 g/mol) and higher acute toxicity (Category 4 for oral, dermal, and inhalation exposure) compared to atrolactic acid .

- Applications : Used in research and development, requiring strict handling protocols (e.g., fume hoods) due to toxicity .

2-(2-Methoxyphenyl)-2-methylpropanoic Acid

- Structure : Contains a methoxy group (-OCH₃) at the phenyl ring’s 2-position.

- Properties : Higher molecular weight (194.23 g/mol) and unclassified hazards, contrasting with the thiophene analog .

- Applications: Potential pharmaceutical intermediate, though detailed toxicological data are lacking .

3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid

- Structure : Features a hydroxyl group on the phenyl ring’s para position and a hydroxyl group on the β-carbon.

- Properties : Increased polarity due to additional -OH group, enhancing solubility in polar solvents .

- Applications : Studied in tyrosine metabolism and oxidative stress pathways .

Structural Isomers and Enantiomers

(2R)-2-Hydroxy-3-phenylpropanoic Acid

- Structure : Hydroxyl group on the β-carbon instead of the α-carbon.

- Applications: Noted in protein-ligand interaction studies (PDB ligand HF2) .

Enantiomers of Atrolactic Acid

- (S)-(+)-Atrolactic Acid : Used in asymmetric synthesis and chiral resolution studies .

- (R)-(−)-Atrolactic Acid : Exhibits a specific rotation of −49° (in water) and applications in enantioselective catalysis .

Functional Group Modifications

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

- Structure: Extended carbon chain with a tert-butoxycarbonylamino (Boc) group.

- Properties : Higher molecular weight (245.27 g/mol) and unstudied toxicology, limiting industrial use .

- Applications : Specialized peptide synthesis or prodrug development .

2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic Acid

- Structure : Ibuprofen derivative with a hydroxylated side chain.

- Applications : Research on anti-inflammatory drug pathways .

Amino Acid Derivatives

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

- Structure: Incorporates amino and diiodophenol groups.

- Properties : High molecular weight (449.03 g/mol) and undefined hazards, requiring cautious handling .

- Applications : Laboratory reagent in thyroid hormone analog studies .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 166.18 | 81–83 (racemic) | Phenyl, α-OH |

| 2-(Thiophen-2-yl)propanoic acid | C₇H₈O₂S | 156.20 | N/A | Thiophene |

| (R)-(−)-Atrolactic acid | C₉H₁₀O₃ | 166.18 | 115–117 | Phenyl, α-OH (R-configuration) |

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | 194.23 | N/A | 2-OCH₃, α-CH₃ |

Table 2: Hazard Comparison

Actividad Biológica

2-Hydroxy-2-phenylpropanoic acid , also known as (R)-2-hydroxy-2-phenylpropanoic acid or atrolactic acid , is a chiral organic compound with the molecular formula and a molecular weight of approximately 166.18 g/mol. This compound is notable for its presence in certain ferns and as a metabolite produced by specific strains of Escherichia coli . Its unique structure, characterized by a hydroxyl group attached to a phenyl-substituted propanoic acid backbone, imparts significant chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that (R)-2-hydroxy-2-phenylpropanoic acid exhibits antimicrobial properties , demonstrating efficacy against various Gram-positive and some Gram-negative bacteria, as well as fungi. Its mechanism of action is thought to involve interactions with bacterial cell membranes and metabolic pathways, leading to the inhibition of growth or viability in target organisms .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (R)-2-hydroxy-2-phenylpropanoic acid against several bacterial strains. The results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Role in Drug Development

The compound serves as a valuable chiral building block in asymmetric synthesis , which is crucial in drug development. Its ability to selectively react with one enantiomer of another molecule allows for the creation of enantiopure compounds, which are essential for therapeutic applications .

Inhibition of Cyclooxygenase Enzymes

Recent studies have explored derivatives of this compound for their potential as cyclooxygenase (COX) inhibitors. These compounds were synthesized and evaluated for their inhibitory effects on COX-1 and COX-2 enzymes, with some derivatives showing enhanced activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

| Compound | COX-1 Inhibition | COX-2 Inhibition | Antibacterial Activity |

|---|---|---|---|

| Ibuprofen | Moderate | Moderate | Yes |

| Derivative 6l | High | Very High | Yes |

| Derivative 6h | Moderate | High | Yes |

The biological activity of (R)-2-hydroxy-2-phenylpropanoic acid is attributed to its structural features, particularly the free carboxylic acid group, which is critical for interactions within the active sites of enzymes like COX . Additionally, its ability to modulate reactive oxygen species (ROS) metabolism has been documented, suggesting a role in cellular signaling pathways .

Synthesis and Structural Comparisons

Various methods exist for synthesizing (R)-2-hydroxy-2-phenylpropanoic acid, often involving chiral catalysts or starting materials that facilitate the creation of its unique stereochemistry. This compound shares structural similarities with other bioactive compounds, which can influence its reactivity and biological effects.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Hydroxy-2-phenylpropanoic acid | Enantiomer of (R)-form | Different biological activity profiles |

| 3-Hydroxybutyric acid | Hydroxyl group without phenyl | Primarily involved in energy metabolism |

| D-Phenyllactic acid | Similar structure but different stereochemistry | Used mainly in metabolic studies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-2-phenylpropanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the nucleophilic substitution of 2-bromo-2-methylpropanoate derivatives with phenolic compounds under basic conditions. For example, potassium carbonate can facilitate the coupling of aryloxy groups to the α-carbon of the propanoic acid backbone . Optimization includes controlling temperature (e.g., 100°C for 12 hours) and solvent selection (e.g., dichloromethane for phase separation). Post-reaction acidification (pH 1–2 with HCl) ensures protonation of the carboxylate intermediate . Yield and purity can be monitored via HPLC, referencing EP impurity standards for validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage: Store in tightly sealed containers in cool, well-ventilated areas away from heat and sunlight to prevent degradation .

- Handling: Use NIOSH-approved safety glasses, nitrile gloves, and fume hoods to minimize inhalation/contact risks. Avoid ingestion and skin exposure by adhering to GHS precautionary codes (e.g., H302, H312 for toxicity) .

- Waste disposal: Follow local regulations for organic acids, avoiding discharge into waterways .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–7.5 ppm, hydroxyl groups at δ 5–6 ppm) .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 166.17 g/mol for the parent compound) and fragmentation patterns .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) separates and quantifies isomers and impurities, such as 2-[4-(2-methylpropyl)phenyl]propanoic acid .

Advanced Research Questions

Q. How can enantiomeric purity be controlled during the synthesis of chiral derivatives of this compound?

Methodological Answer: Chiral resolution can be achieved via:

- Enzymatic kinetic resolution: Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester intermediate .

- Chiral auxiliaries: Use (R)- or (S)-α-methoxyphenylacetic acid derivatives to induce asymmetry during coupling reactions .

- HPLC with chiral columns: Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol mobile phases . Validate purity using optical rotation measurements (e.g., [α]D²⁵ = ± specific values) .

Q. What strategies are effective in resolving contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

- Dose-response studies: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) across multiple concentrations to identify threshold effects .

- Species-specific models: Compare rodent and human hepatocyte metabolism to address discrepancies in carcinogenicity data .

- Meta-analysis: Cross-reference OECD guidelines and ACGIH TLV/BEI indices to reconcile conflicting STOT (Specific Target Organ Toxicity) classifications .

Q. How can computational methods predict the reactivity and environmental persistence of this compound?

Methodological Answer:

- DFT calculations: Optimize molecular geometry using Gaussian09 to assess hydrolysis kinetics and pKa values (e.g., predicted pKa ≈ 3.5 for the carboxyl group) .

- QSAR models: Train models on databases like PubChem to estimate biodegradation rates (e.g., t₁/₂ in soil) and bioaccumulation factors (log Kow) .

- Molecular docking: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and toxic intermediates .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate interference from byproducts during the synthesis of this compound?

Methodological Answer:

- Byproduct identification: Use LC-MS/MS to detect impurities like 2-(4-ethylphenyl)propanoic acid, which may form via over-alkylation .

- Process optimization: Adjust stoichiometry (e.g., limiting aryl halide equivalents) and introduce scavengers (e.g., molecular sieves) to suppress side reactions .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Scaffold diversification: Synthesize analogs with substituents at the phenyl ring (e.g., halides, methyl groups) and α-hydroxy position .

- Biological assays: Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial efficacy using MIC (Minimum Inhibitory Concentration) protocols .

- Multivariate analysis: Apply principal component analysis (PCA) to correlate logP, steric parameters, and bioactivity data .

Propiedades

IUPAC Name |

2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCHELUCVWSRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862090 | |

| Record name | Atrolactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-30-0, 4607-38-9 | |

| Record name | Atrolactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrolactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Atrolactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atrolactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Atrolactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.